molecular formula C22H29FN2O3S B2573335 4-ethoxy-3-fluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide CAS No. 955613-98-6

4-ethoxy-3-fluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide

Cat. No.: B2573335
CAS No.: 955613-98-6
M. Wt: 420.54
InChI Key: GNNPZJNUPKYBEW-UHFFFAOYSA-N
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Description

4-ethoxy-3-fluoro-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This compound is characterized by its molecular architecture, which incorporates a 1,2,3,4-tetrahydroquinoline core—a privileged scaffold frequently found in molecules with demonstrated biological activity . The tetrahydroquinoline moiety is linked via an ethyl chain to a benzenesulfonamide group, further functionalized with ethoxy and fluoro substituents. The benzenesulfonamide group is a prominent pharmacophore known to confer target-binding capabilities in various therapeutic areas. Researchers are exploring this compound primarily as a chemical probe to investigate protein-ligand interactions and signal transduction pathways. Its potential research applications include serving as a key intermediate in the synthesis of more complex molecules or as a candidate for high-throughput screening campaigns to identify new lead compounds for various diseases. The presence of the sulfonamide functionality suggests potential for enzyme inhibition, warranting investigation into its specific mechanisms of action within biological systems. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-ethoxy-3-fluoro-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FN2O3S/c1-3-13-25-14-5-6-18-15-17(7-9-21(18)25)11-12-24-29(26,27)19-8-10-22(28-4-2)20(23)16-19/h7-10,15-16,24H,3-6,11-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNNPZJNUPKYBEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC(=C(C=C3)OCC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural and Functional Differences
Compound Core Structure Benzene Substituents THQ Nitrogen Substituent Molecular Weight (g/mol) Functional Groups
Target Compound Benzenesulfonamide 4-ethoxy, 3-fluoro Propyl ~456.5 (estimated) Sulfonamide, ethoxy, fluoro
Compound Benzenesulfonamide 4-ethoxy, 3-fluoro Propylsulfonyl 456.547 Sulfonamide, sulfone, ethoxy, fluoro
Compound Quinoline-carboxylate 7-chloro, 6-fluoro N/A N/A Chloro, fluoro, cyclopropane
Compound 1 Methanesulfonamide 4-(chloroacetyl)phenyl Methyl N/A Chloroacetyl, sulfonamide

Key Observations :

  • Target vs. This may reduce membrane permeability but improve aqueous solubility .
  • Target vs. : ’s quinoline-carboxylate core with a cyclopropane ring suggests steric hindrance, likely altering target binding compared to the THQ-ethylbenzenesulfonamide scaffold .
  • Target vs. antimicrobial activity) .

Physicochemical Properties

  • Lipophilicity : The target’s propyl group and ethoxy-fluoro-benzene likely confer higher logP than ’s sulfone-containing analog, favoring CNS penetration.
  • Solubility : ’s sulfone group enhances hydrogen bonding, increasing solubility in polar solvents (e.g., water or DMSO) .
  • Metabolic Stability : Fluorine in both the target and compounds may reduce oxidative metabolism, extending half-life .

Pharmacological Implications

  • The ethyl chain may optimize binding pocket interactions.
  • : Sulfone groups are common in diuretics (e.g., furosemide analogs), hinting at renal or cardiovascular targets .
  • : Chloro and cyclopropane substituents are seen in fluoroquinolone antibiotics, implying antibacterial or topoisomerase inhibition activity .

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound contains a tetrahydroquinoline core linked to a sulfonamide group via an ethyl chain, with an ethoxy and fluorine substituent on the benzene ring. The sulfonamide moiety (-SO₂NH-) enables hydrogen bonding with biological targets, while the ethoxy and fluorine groups enhance lipophilicity and metabolic stability. The tetrahydroquinoline scaffold may facilitate π-π stacking interactions. Structural characterization via X-ray crystallography (using SHELX software for refinement ) and spectroscopic methods (NMR, IR) is critical to confirm stereochemistry and electronic configurations .

Q. What synthetic strategies are recommended for optimizing yield and purity?

Multi-step synthesis typically involves:

  • Step 1 : Preparation of the tetrahydroquinoline core via Povarov reaction, optimized using continuous flow reactors to enhance regioselectivity .
  • Step 2 : Sulfonylation of the amine group using 4-ethoxy-3-fluorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Step 3 : Propyl group introduction via alkylation or reductive amination, monitored by LC-MS for intermediate purity . Design of Experiments (DoE) methodologies can statistically optimize reaction parameters (temperature, solvent, catalyst) to minimize trial-and-error approaches .

Q. How can researchers validate the compound’s biological activity in preliminary assays?

Use enzyme inhibition assays (e.g., fluorescence-based kinetics) targeting sulfonamide-sensitive pathways like carbonic anhydrase or kinase enzymes. Dose-response curves (IC₅₀ values) and selectivity profiling against related isoforms are essential. Confounders such as solvent effects (DMSO concentration ≤0.1%) and cytotoxicity controls (via MTT assay) must be addressed .

Advanced Research Questions

Q. What computational methods are effective for predicting binding modes with biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (GROMACS) can model interactions between the sulfonamide group and active-site residues (e.g., Zn²⁺ in carbonic anhydrase). Quantum mechanical calculations (DFT) assess electronic effects of the fluorine substituent on binding affinity . Cross-validate predictions with mutagenesis studies (e.g., Ala-scanning of target residues) .

Q. How should researchers resolve contradictory data in SAR studies?

Contradictions in structure-activity relationships (SAR) often arise from off-target effects or assay variability. Solutions include:

  • Triangulation : Replicate assays in orthogonal systems (e.g., SPR vs. ITC for binding affinity).
  • Metabolite Screening : Use LC-HRMS to identify degradation products that may interfere with activity .
  • Cohort Analysis : Apply multivariate statistics (PCA, PLS-DA) to distinguish true SAR trends from noise .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

Crystallization hurdles include conformational flexibility of the ethyl linker and sulfonamide group. Approaches:

  • Co-crystallization : Add a stabilizing ligand (e.g., acetate ion) to the mother liquor.
  • Cryo-protection : Use glycerol or ethylene glycol to reduce ice formation during flash-cooling.
  • Data Collection : High-resolution synchrotron radiation (e.g., Diamond Light Source) improves weak diffraction patterns. Refinement in SHELXL accounts for disordered solvent molecules .

Q. How can researchers design derivatives to improve pharmacokinetic properties?

  • LogP Optimization : Replace the ethoxy group with polar substituents (e.g., hydroxyl) to enhance solubility, guided by computational LogP predictors (ChemAxon).
  • Metabolic Stability : Introduce deuterium at metabolically labile sites (e.g., ethyl chain) to slow CYP450-mediated oxidation.
  • Prodrug Strategies : Mask the sulfonamide as a tert-butyl carbamate for improved oral bioavailability .

Methodological Resources

  • Structural Refinement : SHELX software suite for crystallographic data .
  • Synthetic Optimization : DoE frameworks for reaction parameter screening .
  • Computational Modeling : Hybrid QM/MM methods for binding energy calculations .

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